An In-depth Technical Guide to Dimethylamino-Nitrobenzoic Acid Isomers for the Research Professional
An In-depth Technical Guide to Dimethylamino-Nitrobenzoic Acid Isomers for the Research Professional
A Note on Isomeric Specificity: Initial searches for "2-(Dimethylamino)-4-nitrobenzoic acid" did not yield a commercially available compound with a dedicated CAS number or extensive documentation. This suggests that this specific isomer may be a rare or novel compound. However, the structurally related isomer, 4-(Dimethylamino)-2-nitrobenzoic acid , is a well-documented and commercially available chemical entity. This guide will therefore focus on the properties, synthesis, and applications of 4-(Dimethylamino)-2-nitrobenzoic acid, as it is the most likely compound of interest for researchers in this chemical space.
4-(Dimethylamino)-2-nitrobenzoic Acid: A Comprehensive Technical Overview
CAS Number: 20129-83-3[1]
Molecular Formula: C₉H₁₀N₂O₄
Molecular Weight: 210.19 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Dimethylamino)-2-nitrobenzoic acid is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and storage.
| Property | Value | Source |
| CAS Number | 20129-83-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Appearance | Inquire for details | [1] |
| Purity | Min. 95% | [1] |
Synthesis and Reactivity
The synthesis of substituted nitrobenzoic acids is a cornerstone of many chemical research programs. While a specific, validated protocol for the direct synthesis of 4-(Dimethylamino)-2-nitrobenzoic acid is not widely published, a general understanding can be derived from related syntheses. For instance, the synthesis of the related compound 2-(Dimethylamino)-5-nitrobenzoic acid involves the nucleophilic aromatic substitution of a chloro-nitrobenzoic acid with dimethylamine.[3]
A plausible synthetic route for 4-(Dimethylamino)-2-nitrobenzoic acid could involve the nitration of 4-(Dimethylamino)benzoic acid. However, controlling the regioselectivity of the nitration to favor the 2-position would be a significant challenge due to the directing effects of the dimethylamino and carboxylic acid groups.
Conceptual Synthetic Workflow:
Caption: A plausible two-step synthesis of 4-(Dimethylamino)-2-nitrobenzoic acid.
Experimental Protocol: Synthesis of a Related Isomer, 2-(Dimethylamino)-5-nitrobenzoic Acid [3]
This protocol for a related isomer provides a foundational methodology that could be adapted.
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Reaction Setup: To a suitable reaction vessel, add 2-Chloro-5-nitrobenzoic acid (10 mmol).
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Amine Addition: At room temperature, add a 40% aqueous solution of dimethylamine (20 ml).
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Heating: Heat the reaction mixture to 60-65°C for 3 hours.
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Work-up:
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Cool the reaction mixture to 0°C.
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Acidify with dilute acetic acid.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and then brine.
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Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).
-
-
Isolation: Evaporate the solvent to yield the solid product.
Causality in Experimental Choices:
-
Excess Dimethylamine: The use of a significant excess of the dimethylamine solution serves to drive the nucleophilic aromatic substitution reaction to completion and also acts as a solvent.
-
Heating: The application of heat is necessary to overcome the activation energy of the substitution reaction on the electron-deficient aromatic ring.
-
Acidification: Acidification is crucial to protonate the carboxylate salt formed under the basic reaction conditions, rendering the final product less soluble in the aqueous phase and facilitating its extraction into an organic solvent.
Potential Applications in Research and Development
Nitrobenzoic acid derivatives are versatile intermediates in the synthesis of a wide array of functional molecules.[4] The presence of the nitro group, the carboxylic acid, and the dimethylamino group on the same scaffold in 4-(Dimethylamino)-2-nitrobenzoic acid opens up numerous possibilities for further chemical transformations.
Potential Research Applications:
-
Pharmaceutical Synthesis: The core structure can be a precursor for the synthesis of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid provides a handle for amide bond formation, a common linkage in drug molecules.
-
Agrochemical Development: Nitroaromatic compounds are key intermediates in the synthesis of some herbicides and insecticides.[4] The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.
-
Materials Science: The molecule could be used as a monomer or a building block for the synthesis of specialty polymers or dyes, with the chromophoric nitro and amino groups potentially imparting interesting optical properties.
Logical Flow of Application Development:
Caption: A generalized workflow for the utilization of 4-(Dimethylamino)-2-nitrobenzoic acid as a chemical intermediate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(Dimethylamino)-2-nitrobenzoic acid is not widely available, the safety precautions for structurally similar nitrobenzoic acids should be strictly followed. Nitroaromatic compounds, in general, should be handled with care.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[5][6]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Trustworthiness Through Self-Validating Protocols:
Any experimental protocol involving this compound should include in-process controls to validate its progress and the identity of the products. This can include:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final compound and any intermediates.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
By integrating these analytical checks, the researcher can ensure the integrity of their experimental outcomes.
References
-
PubChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate. [Link]
-
LookChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate. [Link]
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Chemsrc. 2-(dimethylamino)ethyl 4-nitrobenzoate. [Link]
-
Merck Index. 4-(Dimethylamino)benzoic Acid. [Link]
-
PubChem. 4-(Dimethylamino)benzoic acid. [Link]
-
PubChem. 2-Diethylaminoethyl 4-nitrobenzoate. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
PubChem. 5-(Dimethylamino)-2-nitrobenzoic acid. [Link]
-
US EPA. 4-(methylamino)-3-nitrobenzoic acid Properties. [Link]
- Google Patents. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
-
PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]
- Google Patents.
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